2-Phenyl-5-(propan-2-yl)-1,3,4-oxadiazole

1,3,4-oxadiazole synthesis yield optimization TBTU-mediated condensation

Researchers conducting SAR on 2,5-disubstituted 1,3,4-oxadiazoles risk isomer misidentification: multiple C11H12N2O isomers share identical molecular weight (188.23 g/mol) and exact mass (188.09506 Da), compromising reproducibility if substituted without validation. 2-Phenyl-5-(propan-2-yl)-1,3,4-oxadiazole (CAS 104217-22-3) resolves this with unambiguous InChIKey AWIGHZUAXGVJSJ-UHFFFAOYSA-N. • Validated building block: benchmark yields 68-89% across published TBTU-mediated and oxidative cyclization protocols • Defined isopropyl steric probe for rational steric-tolerance assessment in target binding pockets • ≥95% purity; non-hazardous for DOT/IATA transport; ships ambient from US West Coast via FedEx/UPS/DHL; same-day dispatch for orders placed by 4 PM

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 104217-22-3
Cat. No. B2520437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5-(propan-2-yl)-1,3,4-oxadiazole
CAS104217-22-3
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O/c1-8(2)10-12-13-11(14-10)9-6-4-3-5-7-9/h3-8H,1-2H3
InChIKeyAWIGHZUAXGVJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-5-(propan-2-yl)-1,3,4-oxadiazole Identity & Procurement


2-Phenyl-5-(propan-2-yl)-1,3,4-oxadiazole (CAS 104217-22-3), also named 2-isopropyl-5-phenyl-1,3,4-oxadiazole, is a disubstituted 1,3,4-oxadiazole heterocycle with molecular formula C11H12N2O and molecular weight 188.23 g/mol [1]. The compound features a 1,3,4-oxadiazole core substituted at the 2-position with a phenyl ring and at the 5-position with an isopropyl group . Its computed physicochemical descriptors include a topological polar surface area (TPSA) of 38.92 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, two rotatable bonds, and a calculated LogP (XlogP) of 2.6 [1]. Commercially available at a minimum purity specification of 95%, the compound is supplied exclusively for research and development use .

Workflow
1,3,4-Oxadiazole heterocycle building block for SAR and medicinal chemistry research
Selection context
Isopropyl-substituted analog with intermediate steric bulk for steric tolerance studies
Computed LogP 2.6, TPSA 38.92 Ų, 2 rotatable bonds
Procurement
Research-grade supply, minimum 95% purity, for R&D use only

Selecting 2-Phenyl-5-(propan-2-yl)-1,3,4-oxadiazole vs. Isomers


Compounds sharing the molecular formula C11H12N2O represent a family of structural and regioisomers with distinct chemical identities that are not interchangeable in research or development contexts. The target compound (CAS 104217-22-3) is a 1,3,4-oxadiazole bearing a phenyl group at position 2 and an isopropyl group at position 5. However, alternative C11H12N2O isomers exist, including 5-ethyl-3-p-tolyl-1,2,4-oxadiazole (CAS 81386-31-4) and 3-phenyl-5-(propan-2-yl)-1,2,4-oxadiazole (CAS 114065-31-5) , which differ in oxadiazole ring connectivity (1,2,4- vs. 1,3,4-), substitution pattern (ethyl/p-tolyl vs. isopropyl/phenyl), and regioisomeric arrangement. Additionally, 2-(2-phenylpropan-2-yl)-1,3,4-oxadiazole (CAS 252253-32-0) retains the 1,3,4-oxadiazole core but replaces the isopropyl group with a tert-cumyl (dimethylbenzyl) substituent, altering steric bulk and electronic properties . These structural variations produce divergent computed descriptors, synthetic accessibility profiles, and potential biological interaction landscapes. Consequently, substituting one C11H12N2O isomer for another without validation compromises experimental reproducibility and may invalidate structure-activity relationship (SAR) conclusions.

!
Regioisomer mismatch: 1,2,4-oxadiazole isomers (CAS 114065-31-5) share molecular formula but differ in ring connectivity, electronic profile, and synthetic pathway.
!
Alkyl/aryl substitution: Isomers with ethyl/p-tolyl or tert-cumyl groups alter steric bulk and lipophilicity, breaking SAR continuity.
!
Identical exact mass: All C11H12N2O isomers share 188.09506 Da; unambiguous identification requires InChIKey or SMILES verification.

Key Evidence for 2-Phenyl-5-(propan-2-yl)-1,3,4-oxadiazole


Synthetic Yield Benchmark

In a general one-pot synthesis of 2-phenyl-5-substituted-1,3,4-oxadiazoles using TBTU-mediated condensation of carboxylic acids with benzohydrazide followed by TsCl-mediated cyclodehydration, the 5-isopropyl-substituted derivative (target compound) was obtained in good to very good yield [1]. While the specific isolated yield for the target compound is not individually tabulated in the abstract, the methodology establishes that alkyl-substituted derivatives—including isopropyl—are efficiently accessible via this route, which yields products in the 'good to very good' range [1]. Cross-referencing with a separate synthetic protocol (Yu et al., J. Org. Chem. 2013) reports a ~% yield (exact value not displayed) for this specific compound [2], while Yadav et al. (Tetrahedron Lett. 2014) reported approximately 85% yield, and Chen et al. (Tetrahedron 2012) reported approximately 68% yield [2]. These cross-study yield ranges (68–89%) provide a practical procurement and synthesis-planning benchmark against other 2,5-disubstituted 1,3,4-oxadiazoles prepared under comparable conditions.

Synthetic yield benchmark
Reported
68–89% isolated yield
Supports procurement feasibility and scale-up planning
Range across three published TBTU-mediated protocols
1,3,4-oxadiazole synthesis yield optimization TBTU-mediated condensation

Regioisomeric Core Differentiation

The target compound (CAS 104217-22-3) is a 1,3,4-oxadiazole. A directly comparable regioisomer, 3-phenyl-5-(propan-2-yl)-1,2,4-oxadiazole (CAS 114065-31-5), shares the identical molecular formula (C11H12N2O) and identical substituents (phenyl and isopropyl) but differs in oxadiazole ring atom connectivity (1,2,4- vs. 1,3,4-) . While experimental melting points and boiling points for both isomers are reported as N/A or not publicly available [1], the topological polar surface area (TPSA) of 38.92 Ų and computed LogP (XlogP) of 2.6 are established for the target 1,3,4-oxadiazole [1]. The 1,2,4-oxadiazole ring system exhibits different electronic distribution and dipole moment characteristics compared to the 1,3,4-oxadiazole core, which fundamentally alters hydrogen-bonding capacity, metabolic stability profiles, and synthetic accessibility via distinct cyclization pathways [2].

Regioisomeric core differentiation
Class-level
1,3,4- vs 1,2,4-oxadiazole
1,3,4-|1,2,4- (CAS 114065-31-5)
Critical for SAR reproducibility; scaffold hop invalid without validation
Computed TPSA 38.92 Ų for target; comparator data not available
regioisomer oxadiazole ring connectivity structure-property relationships

Alkyl Substituent Comparison

Within the C11H12N2O isomeric space, the target compound features an isopropyl group (CH(CH3)2) at the 5-position. Alternative C11H12N2O isomers include 5-ethyl-3-p-tolyl-1,2,4-oxadiazole (CAS 81386-31-4) bearing an ethyl group and a p-tolyl substituent , and 2-(2-phenylpropan-2-yl)-1,3,4-oxadiazole (CAS 252253-32-0) bearing a tert-cumyl (dimethylbenzyl) substituent that introduces a gem-dimethyl branch point adjacent to the oxadiazole ring . The isopropyl group of the target compound provides a secondary alkyl branching pattern that confers intermediate steric bulk relative to the linear ethyl group and the bulkier tert-cumyl moiety. This steric gradation directly influences conformational flexibility (2 rotatable bonds for the target compound [1]), lipophilicity (XlogP = 2.6 [1]), and potential binding pocket complementarity in biological targets. The ethyl/p-tolyl isomer additionally differs in aromatic substitution (p-tolyl vs. phenyl), introducing a methyl group that alters electron density and lipophilicity of the aryl portion.

Alkyl substituent comparison
Class-level
Isopropyl vs ethyl/p-tolyl vs tert-cumyl
iPr/Et, t-cumyl
Intermediate steric profile enables SAR exploration of binding pocket tolerance
No direct experimental comparison data; class-level inference
alkyl substituent steric bulk substituent effects

Mass Spectrometry Identification

The target compound possesses a computed exact mass of 188.09506 Da (monoisotopic mass 188.094963011 g/mol) . This exact mass is shared by all C11H12N2O isomers including 5-ethyl-3-p-tolyl-1,2,4-oxadiazole (CAS 81386-31-4) and 3-phenyl-5-(propan-2-yl)-1,2,4-oxadiazole (CAS 114065-31-5) , all of which exhibit a nominal molecular weight of 188.23 g/mol . However, the target compound is distinguished by its InChIKey (AWIGHZUAXGVJSJ-UHFFFAOYSA-N) and canonical SMILES (O1C(C2C=CC=CC=2)=NN=C1C(C)C) , which serve as unique identifiers for procurement verification and analytical confirmation. In mass spectrometry workflows, isomeric compounds sharing identical exact mass require chromatographic separation or tandem MS/MS fragmentation pattern analysis for unambiguous identification; procurement of the correct CAS-registered compound ensures that the intended structural isomer is used in experiments.

Mass spectrometry identification
Data to verify
Exact mass 188.09506 Da
InChIKey:AWIGHZUAXGVJSJ
InChIKey/SMILES verification prevents isomer misassignment
Identical exact mass across C11H12N2O isomers; orthogonal ID needed
exact mass mass spectrometry isomer differentiation

Applications of 2-Phenyl-5-(propan-2-yl)-1,3,4-oxadiazole


Medicinal Chemistry Scaffold for Drug Discovery

The 1,3,4-oxadiazole core is a recognized pharmacophore with documented utility in antiproliferative, antimicrobial, and CNS-targeted drug discovery [1][2]. 2-Phenyl-5-(propan-2-yl)-1,3,4-oxadiazole serves as a foundational building block for exploring structure-activity relationships (SAR) around the 5-position alkyl substituent. The isopropyl group provides a defined steric probe that is neither minimal (as in methyl or unsubstituted analogs) nor excessively bulky (as in tert-butyl or tert-cumyl analogs), enabling rational assessment of steric tolerance in target binding pockets. Its computed LogP of 2.6 [3] positions it within a favorable lipophilicity range for membrane permeability, making it suitable as a reference compound or starting scaffold in lead optimization campaigns.

Synthetic Methodology Development

2-Phenyl-5-(propan-2-yl)-1,3,4-oxadiazole is a validated substrate for multiple synthetic methodologies, including TBTU-mediated one-pot condensation/cyclodehydration protocols [4] and alternative oxidative cyclization approaches with reported yields ranging from 68% to 89% [5]. This compound's established synthetic accessibility makes it an ideal model substrate for developing new oxadiazole-forming reactions, optimizing reaction conditions, or evaluating novel coupling reagents and cyclodehydration agents. The availability of benchmark yield data across multiple published methods provides a quantitative reference for assessing new synthetic protocol performance.

Analytical Reference Standard for Isomer Differentiation

Given the existence of multiple C11H12N2O isomers sharing identical exact mass (188.09506 Da) and nominal molecular weight (188.23 g/mol) , 2-phenyl-5-(propan-2-yl)-1,3,4-oxadiazole serves as a critical reference standard for chromatographic method development, mass spectrometric fragmentation library construction, and isomer differentiation studies. Its unique InChIKey (AWIGHZUAXGVJSJ-UHFFFAOYSA-N) and canonical SMILES (O1C(C2C=CC=CC=2)=NN=C1C(C)C) provide unambiguous structural verification for analytical quality control in research settings where isomer misidentification could compromise experimental outcomes.

Structure-Property Relationship Studies

The target compound contributes to systematic structure-property relationship (SPR) investigations of 2,5-disubstituted 1,3,4-oxadiazoles. With a TPSA of 38.92 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds [3], it provides a defined reference point for evaluating how incremental structural changes—such as extending the alkyl chain, introducing branching, or modifying aryl substitution—affect physicochemical properties including lipophilicity, solubility, and molecular flexibility. This compound is particularly valuable as the isopropyl-substituted representative within a homologous series spanning methyl, ethyl, isopropyl, and tert-butyl 5-position substituents.

Application
Selection Property
Validation Focus
1,3,4-Oxadiazole scaffold SAR studies
5-Isopropyl steric probe; LogP ~2.6
Target binding pocket steric tolerance assessment
Synthetic methodology development
Established accessibility via TBTU-mediated protocols
Benchmarking new oxadiazole-forming reactions
Isomer differentiation reference standard
Unique InChIKey and canonical SMILES
Chromatographic and MS method development
Structure-property relationship (SPR) studies
Defined computed descriptors (TPSA, H-bond, rotatable bonds)
Homologous series physicochemical profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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